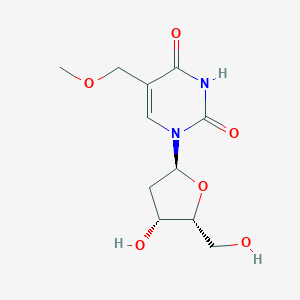
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Descripción general
Descripción
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxymethyl group attached to the uracil base and a deoxylyxofuranosyl sugar moiety. Its structure and conformation have been studied extensively, revealing its potential in antiviral research .
Métodos De Preparación
The synthesis of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate uracil derivative and a protected deoxylyxofuranose.
Glycosylation Reaction: The uracil derivative undergoes a glycosylation reaction with the protected deoxylyxofuranose under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques .
Análisis De Reacciones Químicas
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil has several scientific research applications:
Antiviral Research: It has been studied for its selective activity against herpes simplex virus, making it a potential candidate for antiviral therapies.
Structural Biology: Its unique structure has been analyzed using X-ray crystallography and NMR spectroscopy to understand nucleoside conformations and interactions.
Medicinal Chemistry: It serves as a model compound for designing new nucleoside analogs with improved therapeutic properties.
Biochemical Studies: It is used in studies of nucleoside metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .
Comparación Con Compuestos Similares
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil can be compared with other nucleoside analogs such as:
5-Methyl-2’-deoxyuridine: Lacks the methoxymethyl group, resulting in different antiviral activity.
5-Ethyl-2’-deoxyuridine: Contains an ethyl group instead of methoxymethyl, affecting its pharmacokinetics and potency.
5-Iodo-2’-deoxyuridine: Has an iodine atom, leading to different mechanisms of action and applications.
The uniqueness of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil lies in its methoxymethyl group, which enhances its antiviral properties and selectivity .
Propiedades
IUPAC Name |
1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMISTTWWXJOOG-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146626 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104639-39-6 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B9856.png)

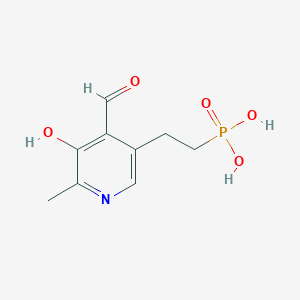
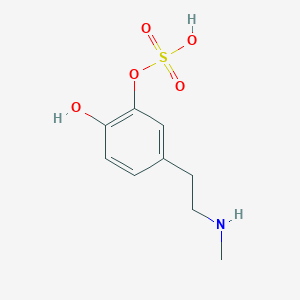
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
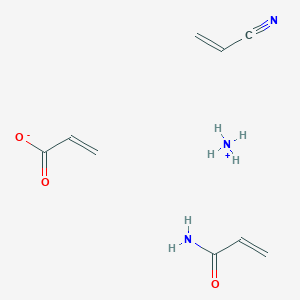
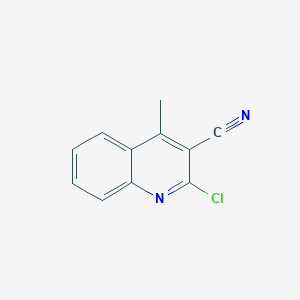
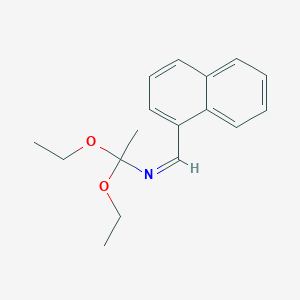
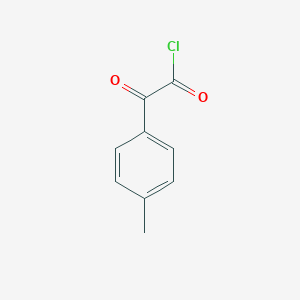
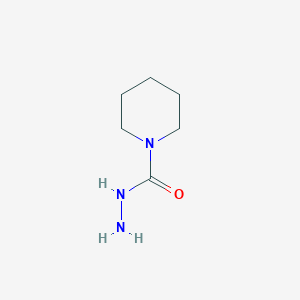
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

